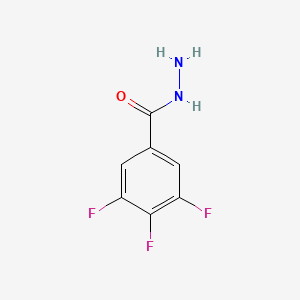

3,4,5-Trifluorobenzohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

3,4,5-trifluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-4-1-3(7(13)12-11)2-5(9)6(4)10/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNAXEXVXCKFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4,5 Trifluorobenzohydrazide

Established Synthetic Pathways

The most common and well-documented methods for synthesizing 3,4,5-Trifluorobenzohydrazide involve a two-step process, starting from the corresponding benzoic acid.

A direct and established method for producing this compound is the reaction of Methyl 3,4,5-trifluorobenzoate with hydrazine (B178648) monohydrate. tdx.cat This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide.

The synthesis is typically carried out in a suitable solvent, such as absolute ethanol (B145695), at room temperature. tdx.cat The reaction mixture is stirred for an extended period, often around 48 hours, to ensure the reaction proceeds to completion. tdx.cat Following the reaction period, the solvent is removed under vacuum to yield the this compound product. tdx.cat

Table 1: Reaction Parameters for Hydrazinolysis of Methyl 3,4,5-Trifluorobenzoate

| Parameter | Details | Source |

| Starting Material | Methyl 3,4,5-trifluorobenzoate | tdx.cat |

| Reagent | Hydrazine monohydrate | tdx.cat |

| Solvent | Absolute ethanol | tdx.cat |

| Temperature | Room Temperature | tdx.cat |

| Reaction Time | 48 hours | tdx.cat |

| Work-up | Concentration under vacuum | tdx.cat |

Two-Step Procedure via Fisher Esterification

Fisher esterification involves reacting the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). scienceready.com.aulibretexts.org The reaction is typically heated to increase the reaction rate. scienceready.com.au This is a reversible equilibrium reaction. libretexts.orgmasterorganicchemistry.com To drive the reaction toward the formation of the ester, a large excess of the alcohol can be used, or the water produced during the reaction can be removed. libretexts.org Once the Methyl 3,4,5-trifluorobenzoate intermediate is synthesized and purified, it is then subjected to hydrazinolysis as described in the previous section to yield the final product. tdx.cat

Table 2: Two-Step Synthesis Overview

| Step | Reaction Type | Reactants | Key Conditions | Product | Source |

| 1 | Fisher Esterification | 3,4,5-Trifluorobenzoic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 3,4,5-trifluorobenzoate | tdx.catscienceready.com.au |

| 2 | Hydrazinolysis | Methyl 3,4,5-trifluorobenzoate, Hydrazine monohydrate | Ethanol, Room temperature | This compound | tdx.cat |

Advanced Synthetic Strategies for Trifluorobenzohydrazide Scaffolds

While specific advanced methods for this compound are not extensively detailed in readily available literature, general principles can be applied. These include the development of catalytic processes to replace stoichiometric reagents, which can lead to reduced waste and milder reaction conditions. The incorporation of the trifluorobenzohydrazide moiety into larger, more complex molecular architectures is a key objective, often achieved through multi-step syntheses where the hydrazide serves as a crucial building block. rsc.org Such strategies are vital for creating novel compounds for various chemical applications.

Principles of Synthesis Optimization for this compound

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize yield and purity while minimizing reaction time and resource consumption.

For the initial Fisher esterification step, key optimization parameters include:

Reagent Stoichiometry : Using a large excess of methanol can shift the reaction equilibrium to favor the product, increasing the yield. masterorganicchemistry.com

Catalyst : The choice and concentration of the acid catalyst can significantly impact the reaction rate.

Temperature and Time : Adjusting the reflux temperature and reaction duration is crucial to ensure the reaction goes to completion without causing degradation of reactants or products. scienceready.com.au

For the subsequent hydrazinolysis step, optimization focuses on:

Hydrazine Amount : Fine-tuning the molar ratio of hydrazine monohydrate to the methyl ester is important to ensure full conversion without using an excessive amount of the reagent, which could complicate purification.

Solvent and Temperature : While the reaction proceeds at room temperature, slight variations in temperature or changes in solvent could potentially reduce the required 48-hour reaction time. tdx.cat

Table 3: Parameters for Synthesis Optimization

| Reaction Step | Parameter to Optimize | Rationale | Source |

| Fisher Esterification | Reactant Ratio (Methanol:Acid) | Drive equilibrium towards ester product | libretexts.orgmasterorganicchemistry.com |

| Catalyst Concentration | Increase reaction rate | scienceready.com.au | |

| Temperature & Time | Achieve completion without degradation | scienceready.com.au | |

| Hydrazinolysis | Reagent Stoichiometry (Hydrazine:Ester) | Ensure complete conversion, simplify purification | tdx.cat |

| Solvent Choice | Improve solubility and reaction rate | tdx.cat | |

| Reaction Time | Minimize process duration for efficiency | tdx.cat |

Green Chemistry Approaches in this compound Production

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.org Applying these principles to the synthesis of this compound can enhance its environmental sustainability.

Key green chemistry considerations for this synthesis include:

Atom Economy : This principle aims to maximize the incorporation of all materials from the reactants into the final product. acs.org The hydrazinolysis of an ester is an addition-elimination reaction that generally has a high atom economy, with methanol being the only small molecule by-product.

Energy Efficiency : The hydrazinolysis step is particularly "green" as it is conducted at room temperature, minimizing energy consumption. tdx.cat The Fisher esterification step requires heat, and optimizing this process to run at lower temperatures or for shorter durations would improve its energy efficiency. scienceinschool.org

Waste Prevention : By optimizing reaction conditions to maximize yield, the amount of unreacted starting materials and side products is reduced, which is a fundamental principle of green chemistry. scienceinschool.orgresearchgate.net

Safer Solvents : The use of ethanol as a solvent in the hydrazinolysis step is preferable to more hazardous options. tdx.cat Green chemistry encourages the continual search for and use of the safest and most environmentally benign solvents possible.

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound | Source |

| Prevention | Optimizing for high yields minimizes waste from the outset. | researchgate.net |

| Atom Economy | The hydrazinolysis step is inherently atom-economical. | acs.org |

| Designing Safer Chemicals | The goal is to create products with low toxicity. | acs.org |

| Energy Efficiency | The key hydrazinolysis step runs at ambient temperature. | tdx.catscienceinschool.org |

| Renewable Feedstocks | Ethanol, used as a solvent, can be derived from biomass. | scienceinschool.org |

Derivatization Chemistry and Synthetic Transformations of 3,4,5 Trifluorobenzohydrazide

Formation of N'-Acyl/Aryl Derivatives

The nucleophilic nature of the terminal nitrogen atom of the hydrazide group in 3,4,5-trifluorobenzohydrazide facilitates its reaction with various acylating and arylating agents. This leads to the formation of N'-acyl/aryl derivatives, which can significantly alter the electronic and steric properties of the parent molecule.

A common method for acylation involves the reaction of this compound with acyl chlorides or anhydrides. d-nb.infonih.govmdpi.com For instance, the reaction with a substituted benzoyl chloride in a suitable solvent and in the presence of a base to neutralize the liberated hydrochloric acid would yield the corresponding N'-benzoyl-3,4,5-trifluorobenzohydrazide. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.

The synthesis of N'-acylurea derivatives can be achieved by reacting carboxylic acids with carbodiimides. ias.ac.in This reaction proceeds through an O-acylisourea intermediate which then rearranges to the more stable N-acylurea. ias.ac.in

Table 1: Examples of N'-Acyl/Aryl Derivatization Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzoyl Chloride | N'-Benzoyl-3,4,5-trifluorobenzohydrazide |

| This compound | Acetic Anhydride | N'-Acetyl-3,4,5-trifluorobenzohydrazide |

| This compound | Phenyl Isocyanate | 2-(3,4,5-Trifluorobenzoyl)-N-phenylhydrazine-1-carboxamide |

Cyclocondensation Reactions to Heterocyclic Systems

Cyclocondensation reactions are powerful tools for the construction of heterocyclic rings. This compound is an excellent substrate for these transformations, leading to a variety of five- and six-membered heterocyclic systems.

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from acid hydrazides. nih.govmdpi.comijper.org The reaction of this compound with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, leads to the formation of 2-substituted-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazoles. nih.govorganic-chemistry.org For example, reacting this compound with benzoic acid would yield 2-phenyl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazole. nih.govmdpi.com

Table 2: Synthesis of 2-Phenyl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazole

| Reactant 1 | Reactant 2 | Dehydrating Agent | Product |

| This compound | Benzoic Acid | Phosphorus Oxychloride | 2-Phenyl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazole |

| This compound | Benzoic Acid | Polyphosphoric Acid | 2-Phenyl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazole |

Formation of Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. scispace.combyjus.com The hydrazide moiety of this compound can react with various carbonyl compounds to form N-acylhydrazones, a type of Schiff base. researchgate.netnih.govsemanticscholar.org This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. scispace.com The resulting Schiff bases can exist as E and Z geometric isomers. nih.gov

For example, the reaction of this compound with a substituted benzaldehyde (B42025) will yield the corresponding N'-(substituted benzylidene)-3,4,5-trifluorobenzohydrazide. jmchemsci.com

Other Heterocyclic Annulations

Beyond oxadiazoles (B1248032) and Schiff bases, this compound can participate in other cyclization reactions to form various heterocyclic systems. For example, reaction with appropriate precursors can lead to the formation of pyrazoles, triazines, or other fused heterocyclic structures. nih.govbeilstein-journals.orgorganic-chemistry.org These reactions often involve multi-step sequences or one-pot multicomponent reactions. beilstein-journals.org The specific heterocyclic system formed depends on the nature of the second reactant and the reaction conditions employed. For instance, [4+3] annulation reactions can be used to synthesize seven-membered heterocycles like benzodiazepinones. dicp.ac.cn Similarly, [4+2] and [3+3] or [3+2] annulations can lead to various N-heterocycles. organic-chemistry.orgrsc.orgnih.govoaepublish.com

Amide Bond Formations Involving the Hydrazide Moiety

The formation of an amide bond is a cornerstone of organic synthesis. nih.govnih.govresearchgate.netrsc.orgresearchgate.net The hydrazide functionality of this compound can be involved in amide bond formation through several synthetic routes. One common approach is the coupling of the hydrazide with a carboxylic acid using a coupling agent. researchgate.net Alternatively, enzymatic methods, for instance using Candida antarctica lipase (B570770) B, offer a green and efficient route to amide bond formation. nih.gov

Another strategy is the direct conversion of amides to other amides, known as transamidation. nih.govorganic-chemistry.org This can be achieved under metal-free conditions, for example, using a base like potassium tert-butoxide. nih.gov

Strategies for Further Functional Group Interconversion

The this compound molecule offers multiple sites for further functional group interconversion (FGI). ub.eduvanderbilt.eduimperial.ac.ukslideshare.net The fluorine atoms on the phenyl ring can potentially undergo nucleophilic aromatic substitution under specific conditions, although this is generally challenging. The hydrazide moiety itself can be transformed. For instance, oxidation can lead to the corresponding aroyl diazene, a reactive intermediate. Reduction of the hydrazide can yield the corresponding benzylamine (B48309) derivative.

Furthermore, derivatization reagents can be employed to modify the functional groups for analytical purposes, such as improving their volatility for gas chromatography. research-solution.comgcms.cz

Mechanistic Investigations of Chemical Reactions Involving 3,4,5 Trifluorobenzohydrazide

Reaction Kinetics and Thermodynamic Analyses of 3,4,5-Trifluorobenzohydrazide Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the speed and feasibility of chemical transformations. Kinetic analysis focuses on the rate of a reaction and the factors influencing it, while thermodynamics determines the position of equilibrium and the spontaneity of the process. harvard.eduwayne.edu

Thermodynamic analysis involves measuring changes in key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under constant temperature and pressure. While specific experimental kinetic and thermodynamic data for reactions of this compound are not extensively detailed in publicly available literature, the following table outlines the essential parameters that would be investigated in such a study.

| Parameter | Symbol | Area of Study | Information Revealed |

|---|---|---|---|

| Rate Law | Rate = k[A]x[B]y | Kinetics | Shows how reactant concentrations affect the reaction rate. libretexts.org |

| Rate Constant | k | Kinetics | Quantifies the intrinsic speed of a reaction at a specific temperature. opentextbc.ca |

| Activation Energy | Ea | Kinetics | Indicates the minimum energy barrier for the reaction to occur. opentextbc.ca |

| Enthalpy Change | ΔH | Thermodynamics | Measures the heat absorbed or released during the reaction (exothermic vs. endothermic). |

| Entropy Change | ΔS | Thermodynamics | Measures the change in disorder or randomness of the system. wayne.edu |

| Gibbs Free Energy Change | ΔG | Thermodynamics | Determines the spontaneity of a reaction at constant temperature and pressure. wayne.edu |

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Addition, Dehydration)

The hydrazide functional group (-CONHNH2) in this compound is the primary center of its reactivity, particularly in condensation reactions with carbonyl compounds. These reactions typically proceed through a two-step mechanism involving nucleophilic addition followed by dehydration.

Nucleophilic Addition

The initial step in the reaction of this compound with an aldehyde or ketone is a nucleophilic addition. savemyexams.com The terminal nitrogen atom (-NH2) of the hydrazide moiety possesses a lone pair of electrons, making it a potent nucleophile. This nucleophile attacks the electrophilic carbon atom of the carbonyl group (C=O). savemyexams.comphysicsandmathstutor.com The highly polarized nature of the carbonyl bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to such an attack. savemyexams.com This addition results in the formation of a tetrahedral intermediate where a new carbon-nitrogen bond is formed, and the C=O double bond is broken, placing a negative charge on the oxygen atom. masterorganicchemistry.com This intermediate is then protonated, typically by a solvent or a weakly acidic species, to yield a neutral carbinolamine-type adduct. The three electron-withdrawing fluorine atoms on the benzoyl group decrease the electron density throughout the molecule, which can slightly reduce the nucleophilicity of the hydrazide group compared to non-fluorinated benzohydrazides.

Dehydration

The carbinolamine intermediate formed during the nucleophilic addition is often unstable and can readily undergo a dehydration (elimination of water) reaction to form a more stable product, such as a hydrazone. This elimination is the second stage of the condensation. The dehydration step can be promoted by heat or by the presence of an acid or base catalyst. For instance, in the synthesis of tecovirimat (B1682736) analogues, this compound reacts with a dicarbonyl compound, and the resulting intermediate undergoes a thermally-induced dehydration to form the final heterocyclic product.

A plausible general mechanism is illustrated below: Step 1: Nucleophilic Addition The lone pair on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon. Step 2: Proton Transfer The resulting negatively charged oxygen is protonated, and the nitrogen is deprotonated to form a neutral carbinolamine intermediate. Step 3: Dehydration The hydroxyl group is protonated (often by an acid catalyst) to form a good leaving group (H2O), which is then eliminated to form a C=N double bond, yielding the final product.

Role of Catalysis in this compound-Mediated Reactions

Catalysis plays a vital role in organic synthesis by increasing the rate of a chemical reaction without being consumed in the process. uobabylon.edu.iq Catalysts achieve this by providing an alternative reaction pathway with a lower activation energy. uobabylon.edu.iq For reactions involving this compound, particularly condensations with carbonyl compounds, both acid and base catalysis can be employed to accelerate the transformation.

Acid Catalysis: In an acidic medium, the catalyst (H+) protonates the carbonyl oxygen of the reaction partner (the aldehyde or ketone). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazide. masterorganicchemistry.com The acid also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water).

Base Catalysis: While less common for hydrazide condensations, a base could potentially increase the reaction rate by deprotonating the hydrazide, thereby increasing its nucleophilicity. However, acid catalysis is generally more effective for this type of reaction.

| Type of Catalysis | Description | Potential Role in this compound Reactions |

|---|---|---|

| Homogeneous Acid Catalysis | The catalyst (e.g., H₂SO₄, HCl) is dissolved in the reaction medium. | Protonates the carbonyl partner, increasing its electrophilicity and accelerating the nucleophilic addition step. |

| Heterogeneous Acid Catalysis | The catalyst is a solid (e.g., acidic resin, zeolite) in a liquid or gas phase reaction. | Offers the same mechanistic advantage as homogeneous catalysis but with easier separation from the reaction mixture, enhancing process sustainability. frontiersin.org |

| Organocatalysis | Uses small organic molecules as catalysts (e.g., phosphines, amines). nih.gov | Could potentially be designed to activate either the hydrazide or the carbonyl partner through specific non-covalent interactions. |

Advanced Spectroscopic and Diffractional Characterization of 3,4,5 Trifluorobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com

In the ¹H NMR spectrum of 3,4,5-Trifluorobenzohydrazide, the protons on the aromatic ring are expected to appear in the characteristic downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. chemguide.co.uk The electron-withdrawing nature of the three fluorine atoms and the carbonyl group would shift these signals further downfield. The two aromatic protons (at C-2 and C-6) are chemically equivalent and would likely appear as a triplet due to coupling with the two adjacent fluorine atoms (at C-3 and C-5). The protons of the hydrazide group (-NHNH₂) would present as distinct signals. The -NH proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature, while the -NH₂ protons would typically appear as a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The carbonyl carbon (C=O) is characteristically found far downfield (δ 160-180 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with their chemical shifts significantly influenced by the attached fluorine atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would cause the signals for the fluorinated carbons (C-3, C-4, C-5) and their neighbors (C-2, C-6) to appear as complex multiplets, which can be a powerful diagnostic tool for confirming the substitution pattern. rsc.orgrsc.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH and quaternary carbons. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (Splitting) |

|---|---|---|---|

| C=O | - | ~165 | Singlet |

| C-1 | - | ~125 | Multiplet (due to C-F coupling) |

| C-2, C-6 | ~7.5 - 7.8 | ~115 | Triplet (¹H), Multiplet (¹³C) |

| C-3, C-5 | - | ~150 | Multiplet (due to C-F coupling) |

| C-4 | - | ~140 | Multiplet (due to C-F coupling) |

| -NH- | Variable (e.g., ~9.5) | - | Broad Singlet |

Note: These are estimated values based on typical chemical shift ranges for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nih.govlibretexts.org In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•), which then undergoes fragmentation.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The presence of fluorine atoms would be readily identifiable from the precise mass measurement. The fragmentation of the molecular ion provides a structural fingerprint of the molecule. miamioh.edu

Key fragmentation pathways for benzohydrazide (B10538) derivatives typically involve:

α-Cleavage: The bond between the carbonyl group and the aromatic ring can break, leading to the formation of a trifluorobenzoyl cation ([C₇H₂F₃O]⁺). This is often a prominent peak in the spectrum.

Loss of Hydrazide Moiety: Cleavage of the C-N bond can result in the loss of neutral fragments like •NHNH₂ or N₂H₃.

McLafferty Rearrangement: While less common for this specific structure, derivatives with appropriate side chains can undergo this characteristic rearrangement. libretexts.org

Aromatic Ring Fragmentation: Further fragmentation of the trifluorobenzoyl cation can occur, involving the loss of CO, fluorine atoms, or other small neutral molecules.

By analyzing the mass-to-charge ratio (m/z) of these fragments, a detailed picture of the molecule's structure can be pieced together, confirming the connectivity of the trifluorophenyl ring and the hydrazide group. researchgate.netual.es

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₅F₃N₂O)

| Fragment Ion Structure | Proposed Neutral Loss | Predicted m/z |

|---|---|---|

| [C₇H₅F₃N₂O]⁺• (Molecular Ion) | - | 206.03 |

| [C₇H₂F₃O]⁺ | •NHNH₂ | 175.01 |

| [C₆H₂F₃]⁺ | CO from [C₇H₂F₃O]⁺ | 145.01 |

| [C₇H₄F₃N₂]⁺ | •OH | 189.03 |

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. cardiff.ac.ukyoutube.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its distinct structural features:

N-H Vibrations: The hydrazide group gives rise to N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region. In the solid state, the presence of intermolecular hydrogen bonding can cause these bands to broaden and shift to lower frequencies. N-H bending vibrations are expected in the 1600-1650 cm⁻¹ range.

C=O (Amide I) Vibration: The carbonyl group stretching vibration, known as the Amide I band, is one of the most intense and characteristic peaks in the IR spectrum, typically found between 1630 and 1680 cm⁻¹. Its position is also sensitive to hydrogen bonding; stronger hydrogen bonding shifts the peak to a lower wavenumber. researchgate.net

Aromatic Ring Vibrations: The trifluorinated benzene (B151609) ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will also be present. uantwerpen.be

C-F Vibrations: Strong absorption bands corresponding to C-F stretching are expected in the 1100-1400 cm⁻¹ region.

While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. youtube.com Therefore, IR and Raman spectra are often complementary. For instance, the symmetric vibrations of the substituted benzene ring may be weak in the IR spectrum but strong in the Raman spectrum. researchgate.net Analyzing both provides a more complete vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for Benzohydrazide Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Stretching of the N-H bonds in the hydrazide group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| C=O Stretch (Amide I) | 1630 - 1680 | Stretching of the carbonyl double bond. |

| N-H Bend | 1600 - 1650 | Bending motion of the N-H bonds. |

| Aromatic C=C Stretch | 1450 - 1600 | Skeletal vibrations of the benzene ring. |

| C-F Stretch | 1100 - 1400 | Stretching of the carbon-fluorine bonds. |

Source: Data compiled from general spectroscopy literature and studies on related benzohydrazide compounds. researchgate.netuantwerpen.be

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgdoitpoms.ac.uk By analyzing the pattern of diffracted X-rays from a crystalline sample, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of each atom. libretexts.org

An XRD analysis of this compound would provide a wealth of structural information, including:

Molecular Conformation: It would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This allows for a detailed conformational analysis, such as the degree of planarity of the trifluorophenyl ring and the orientation of the hydrazide moiety relative to the ring.

Crystal Packing and Intermolecular Interactions: The analysis elucidates how individual molecules are arranged in the crystal lattice. nih.gov Crucially, it provides unambiguous evidence of intermolecular interactions, such as hydrogen bonds between the N-H donors and C=O acceptors of adjacent hydrazide groups. These interactions are fundamental to the stability and properties of the crystalline solid. mdpi.com

Stereochemistry: For chiral derivatives, XRD can determine the absolute configuration of stereocenters.

The data obtained from XRD, such as unit cell dimensions and space group symmetry, provide a unique fingerprint for the crystalline solid. cardiff.ac.uk This information is critical for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Table 4: Typical Bond Lengths and Angles from X-ray Diffraction of Benzohydrazide Derivatives

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.22 - 1.25 |

| C(aromatic)-C(carbonyl) | 1.48 - 1.51 |

| C-N | 1.32 - 1.35 |

| N-N | 1.40 - 1.43 |

| C(aromatic)-C(aromatic) | 1.37 - 1.40 |

| C(aromatic)-F | 1.33 - 1.36 |

| **Bond Angles (°) ** | |

| C(aromatic)-C(carbonyl)-N | 115 - 119 |

| C(carbonyl)-N-N | 118 - 122 |

Note: These values represent a typical range observed in related structures from crystallographic databases and may vary for the specific title compound.

Computational Chemistry and Theoretical Studies of 3,4,5 Trifluorobenzohydrazide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4,5-trifluorobenzohydrazide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net For instance, in a study of related compounds, the HOMO-LUMO gap ranged from approximately 2.01 to 2.23 eV. researchgate.net Another study on different molecules found a wider range for the HOMO-LUMO energy gap, from 1.52 eV to 5.57 eV, indicating varying levels of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. reed.edu It helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting noncovalent interactions. dtic.milchemrxiv.org The MEP is calculated based on the interaction energy between a positive test charge and the molecule's electron density and nuclei. rsdjournal.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. reed.educhemrxiv.org For example, in paracetamol, the minimum MEP is found at the carbonyl oxygen, indicating it as a primary site for interaction. chemrxiv.org

Table 1: Illustrative HOMO-LUMO Energy Gaps of Various Molecules

| Compound/Molecule Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzodiselenophene Isomers | -5.30 to -6.07 | - | 3.29 to 4.88 |

| Benzodithiophene Isomers | -5.30 to -6.07 | - | 3.29 to 4.88 |

| Triazole-N-Oxide Derivatives | - | - | 1.52 to 5.57 |

| Donor-π-Acceptor Chromophores | - | - | 2.347 |

| N-Methyl-4,5-diazacarbazole Derivatives | - | - | 1.93 |

| Fluorene-based Compounds | -4.498 to -5.049 | -0.845 to -2.562 | 2.487 to 3.869 |

| Note: This table presents data from various studies on different molecular classes to illustrate the concept and typical ranges of HOMO-LUMO energy gaps and is not specific to this compound unless explicitly stated. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. q-chem.comlongdom.org It offers a good balance between accuracy and computational cost, making it suitable for studying complex systems. longdom.org DFT calculations can provide valuable information on molecular geometries, reaction mechanisms, and spectroscopic properties. mdpi.com Different functionals, such as B3LYP and PBE0, are employed depending on the specific properties being investigated. mdpi.com For example, time-dependent DFT (TD-DFT) is effective for studying excited-state properties and electronic transitions. researchgate.net DFT has been successfully applied to understand the structure and properties of various molecules, including those with pharmaceutical relevance. longdom.orgmdpi.com

Conformation and Tautomerism Studies

Computational methods are instrumental in exploring the conformational landscape and tautomeric equilibria of molecules. nih.gov For molecules with rotatable bonds and acidic protons, multiple conformers and tautomers can coexist. Theoretical calculations can determine the relative stabilities of these different forms. conicet.gov.armdpi.com For instance, in a study of imidazolidinone derivatives, quantum chemical calculations were used to determine the most stable conformers, revealing that the energy differences between them can be small, suggesting dynamic behavior at ambient temperatures. ethz.ch Similarly, studies on β-diketones have shown that the enolic form is generally the most stable tautomer. nih.gov The presence of different tautomers and conformers can be crucial for understanding a molecule's biological activity. conicet.gov.ar

Intermolecular Interaction Studies through Computational Methods (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egnih.gov This method is extensively used in drug discovery to understand how a ligand might interact with a protein's active site. researchgate.netmdpi.com For example, in a study of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides, molecular docking was used to investigate their binding to the glucosamine-6-phosphate deaminase enzyme. researchgate.net The results, often expressed as a docking score, can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. plos.org

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of molecules with their observed properties. refaad.comemis.defrontiersin.org These models are built using statistical methods and can be used to predict the properties of new, unsynthesized compounds. mdpi.comchimicatechnoacta.ru The descriptors used in QSPR models can be derived from the molecular structure and can include topological, geometric, and electronic parameters. refaad.com The applicability domain of a QSPR model defines the chemical space for which the model is expected to provide reliable predictions. mdpi.com

Prediction of Crystal Structures and Polymorphism using Theoretical Approaches

The prediction of crystal structures and the potential for polymorphism in solid-state materials like this compound are critical aspects of materials science and pharmaceutical development. Polymorphism, the existence of multiple crystalline forms of the same compound, can significantly impact a substance's physical and chemical properties, including solubility, stability, and bioavailability. Computational chemistry provides powerful tools to predict and analyze these crystalline arrangements before or in conjunction with experimental studies.

Theoretical approaches to crystal structure prediction (CSP) for organic molecules such as this compound typically involve a multi-step process. This process begins with the generation of a vast number of potential crystal packing arrangements based on the molecular structure of the compound. These generated structures are then subjected to energy minimization calculations to identify the most thermodynamically stable forms.

A variety of computational methods are employed in this field. Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure and energies of the predicted crystal lattices with high accuracy. scispace.comsci-hub.ru These calculations help in ranking the stability of different potential polymorphs. Molecular dynamics simulations can also be utilized to assess the stability of predicted crystal structures at different temperatures and pressures. dntb.gov.ua

For a molecule like this compound, key intermolecular interactions that would be modeled include hydrogen bonds involving the hydrazide group (N-H···O) and weaker interactions such as C-H···F, C-H···π, and π-π stacking interactions involving the fluorinated benzene (B151609) ring. researchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing insights into the packing motifs. sci-hub.ru

While specific computational studies on the polymorphism of this compound are not extensively reported in the literature, the methodologies applied to similar fluorinated and substituted benzohydrazides provide a clear framework for how such an investigation would proceed. researchgate.netacs.org The synthesis of this compound has been described in the context of creating new chemical entities, indicating its availability for such theoretical and subsequent experimental validation. tdx.cat

The results of a theoretical crystal structure prediction study for this compound would typically be presented in a table format, outlining the key crystallographic and energetic parameters for the most likely polymorphs. An illustrative example of such a data table is provided below.

Table 1: Predicted Polymorphs of this compound from Theoretical Calculations (Note: This table is illustrative and based on typical data from computational studies of similar compounds.)

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Relative Energy (kJ/mol) |

|---|---|---|---|---|---|---|---|

| Form I | P2₁/c | 7.5 | 10.2 | 12.8 | 95.3 | 973.4 | 0.0 |

| Form II | P-1 | 5.4 | 8.9 | 11.5 | 102.1 | 540.2 | +1.5 |

| Form III | C2/c | 15.2 | 5.1 | 18.3 | 110.5 | 1327.8 | +3.2 |

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Predicted Polymorph of this compound (Note: This table is illustrative and represents typical findings for related structures.)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 40.5 |

| F···H | 25.2 |

| O···H | 18.7 |

| C···H | 8.3 |

| C···C (π-π) | 3.1 |

| N···H | 2.5 |

These computational predictions are invaluable for guiding experimental polymorph screening, which can be a time-consuming and resource-intensive process. researchgate.net By identifying the most probable crystal structures, researchers can design crystallization experiments more effectively to isolate and characterize these different solid forms.

Coordination Chemistry and Ligand Applications of 3,4,5 Trifluorobenzohydrazide

Coordination Modes and Binding Affinity with Metal Centers

Benzohydrazides are versatile ligands capable of coordinating with metal ions in several ways, primarily dictated by the pH of the medium and the nature of the metal ion. It is anticipated that 3,4,5-trifluorobenzohydrazide would exhibit similar coordination behavior, primarily acting as a bidentate ligand.

The hydrazide moiety possesses two potential donor atoms: the carbonyl oxygen and the terminal amino nitrogen. Coordination can occur in two main tautomeric forms: the keto form and the enol form.

Keto Form: In neutral or acidic media, the ligand typically coordinates in its keto form. The metal ion binds to the carbonyl oxygen and the nitrogen atom of the primary amine group (-NH2), forming a stable five-membered chelate ring. The trifluorophenyl group would act as a significant electron-withdrawing substituent, which could influence the electron density on the coordinating atoms and thus the stability of the resulting metal complex.

Enol Form: In basic media, the proton from the -NH- group adjacent to the carbonyl can be lost, leading to the formation of an enolate. In this enol form, the ligand coordinates as a mononegative bidentate ligand through the enolic oxygen and the azomethine nitrogen atom. This mode of coordination is common in complexes of related benzohydrazide (B10538) derivatives. nih.gov

The binding affinity of this compound for different metal centers would be influenced by several factors. The high electronegativity of the three fluorine atoms on the phenyl ring is expected to decrease the basicity of the donor atoms, which might lead to weaker coordination bonds compared to non-fluorinated benzohydrazides. However, the presence of fluorine can also enhance the stability of the resulting metal complexes through other effects, such as increased lipophilicity and potential for non-covalent interactions. nih.gov The affinity for a series of divalent metal ions is likely to follow the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn).

Design and Synthesis of this compound-Based Ligands

This compound serves as an excellent precursor for the synthesis of more complex ligands, particularly through condensation reactions. The terminal -NH2 group is reactive towards aldehydes and ketones, leading to the formation of aroylhydrazones (a type of Schiff base). These reactions are typically carried out by refluxing equimolar amounts of the hydrazide and the corresponding carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid.

This synthetic route allows for the introduction of additional coordinating groups into the ligand framework. For example, reacting this compound with salicylaldehyde would produce a tridentate ligand with an O, N, O donor set. The design possibilities are extensive, enabling the synthesis of ligands with varying denticity, geometry, and electronic properties tailored for specific metal ions or applications.

The incorporation of the 3,4,5-trifluorophenyl moiety is a deliberate design choice that can impart unique properties to the resulting ligands and their metal complexes. The fluorine atoms can:

Modulate Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the redox potential of the metal center in the complex. rsc.org

Enhance Lipophilicity: This can increase the solubility of the complexes in organic solvents and facilitate their transport across biological membranes.

Introduce Spectroscopic Probes: The ¹⁹F NMR active nucleus provides a sensitive handle for characterizing the ligand and its complexes.

Promote Specific Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions such as hydrogen bonding and F···π interactions, which can influence the supramolecular assembly of the complexes in the solid state. researchgate.net

Formation and Spectroscopic Characterization of Metal Complexes

Metal complexes of this compound and its derivatives can be synthesized by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The stoichiometry of the resulting complex (metal-to-ligand ratio) will depend on the coordination number of the metal ion and the denticity of the ligand.

The characterization of these complexes relies on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: This is a powerful tool for determining the coordination mode of the hydrazide ligand.

In complexes where the ligand binds in the keto form , the ν(C=O) stretching vibration (typically around 1640-1680 cm⁻¹) is expected to shift to a lower frequency upon coordination to the metal ion. The ν(N-H) stretching vibrations of the -NH2 group would also be altered.

In complexes where the ligand binds in the enol form , the ν(C=O) band disappears, and a new band corresponding to the ν(C=N-N=C) stretching vibration appears at a lower frequency (around 1600-1620 cm⁻¹). nih.gov

The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds. sciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The signal for the -NH proton is expected to shift upon complexation. In cases of enolization, this signal disappears.

¹³C NMR: The resonance of the carbonyl carbon is sensitive to coordination and will shift upon complex formation.

¹⁹F NMR: The chemical shifts of the fluorine atoms on the phenyl ring can provide information about the electronic environment and the coordination of the ligand to the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes will show bands corresponding to ligand-centered (π→π* and n→π*) transitions and, for transition metal complexes, d-d transitions and charge-transfer bands (ligand-to-metal or metal-to-ligand). These spectra are useful for determining the geometry of the coordination sphere.

Table 1: Expected IR Spectral Data for this compound and its Metal Complexes

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Keto Coordination | Expected Change upon Enol Coordination |

|---|---|---|---|

| ν(N-H) | ~3200-3300 | Shift and/or broadening | Shift and/or broadening |

| ν(C=O) | ~1650 | Shift to lower frequency (~1620-1640) | Disappears |

| ν(C=N) | N/A | N/A | Appears (~1600-1615) |

| ν(M-N) | N/A | Appears (~450-550) | Appears (~450-550) |

Note: The data in this table is representative and based on values reported for analogous benzohydrazide complexes.

Studies in Selective Metal Ion Recognition and Separation Chemistry

Aroylhydrazone-based ligands, which can be readily synthesized from this compound, are widely explored as chemosensors for the selective recognition of metal ions. nih.gov The coordination of a specific metal ion to the hydrazone can induce a change in its photophysical properties, such as a color change (colorimetric sensor) or an enhancement or quenching of its fluorescence (fluorometric sensor). nih.gov

The selectivity of these sensors is governed by the principle of "host-guest" chemistry, where the ligand (host) has a binding cavity with a specific size, geometry, and set of donor atoms that is complementary to a particular metal ion (guest). The trifluorophenyl group in ligands derived from this compound could play a role in fine-tuning this selectivity.

While specific studies on this compound for metal ion separation are not available, related functionalized ligands are used in techniques like solid-phase extraction. In such applications, the ligand is immobilized on a solid support (e.g., silica gel or a polymer resin). A solution containing a mixture of metal ions is then passed through this material. The ligand selectively binds to the target metal ion, which can then be eluted with a suitable reagent. The high selectivity of such systems is crucial for the recovery of valuable metals from industrial waste or for the removal of toxic heavy metals from the environment. mdpi.com The unique electronic and steric properties conferred by the trifluorophenyl group could potentially lead to the development of highly selective materials for metal ion separation.

Supramolecular Chemistry and Crystal Engineering of 3,4,5 Trifluorobenzohydrazide

Role in Crystal Engineering and Controlled Self-Assembly ProcessesWith a thorough understanding of its intermolecular interactions, one could assess the potential of 3,4,5-Trifluorobenzohydrazide as a building block (synthon) in crystal engineering. Its trifluorinated aromatic ring and robust hydrogen-bonding hydrazide group could be exploited to design new co-crystals and supramolecular assemblies with desired structural motifs and properties.

Until the crystal structure of this compound is determined and published, a detailed and accurate article on its supramolecular chemistry and crystal engineering cannot be written.

Non Biological Research Applications of 3,4,5 Trifluorobenzohydrazide

Materials Science Applications

Organic Electronic Materials (e.g., in push-pull chromophores and thermally activated delayed fluorescence (TADF) emitters)

There is no available research demonstrating the use of 3,4,5-Trifluorobenzohydrazide in the synthesis or development of push-pull chromophores or TADF emitters.

Precursors for Covalent Organic Frameworks (COFs) and Other Porous Materials

No studies have been identified that report the use of this compound as a linker or precursor for the construction of covalent organic frameworks or other porous materials.

Application in Advanced Analytical Methodologies (e.g., as derivatization reagents or standards)

No literature is available to suggest that this compound is employed as a derivatization reagent to enhance detection in chromatographic or other analytical techniques, nor is its use as an analytical standard documented.

Other Emerging Non-Biological Research Applications

There are no documented emerging non-biological research applications for this compound in the reviewed sources.

常见问题

Q. What are the primary synthetic routes for 3,4,5-trifluorobenzohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves hydrazine substitution on 3,4,5-trifluorobenzoyl chloride. Key parameters include:

- Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Solvent : Anhydrous THF or dichloromethane ensures compatibility with moisture-sensitive intermediates.

- Stoichiometry : A 1.2:1 molar ratio of hydrazine to benzoyl chloride optimizes conversion .

Post-synthesis, recrystallization from ethanol/water (3:1 v/v) achieves >95% purity.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : NMR should show three distinct peaks (δ = -63 to -68 ppm for aromatic fluorines). NMR resolves the hydrazide NH protons at δ 4.1–4.3 ppm .

- FT-IR : A strong C=O stretch at 1650–1680 cm and N–H bending at 1550–1600 cm^{-1 confirm the hydrazide moiety .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 215.03) validates molecular weight .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to:

- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation; H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Common issues and solutions:

- Heat Dissipation : At larger scales, inefficient mixing increases local temperatures, promoting hydrolysis. Use jacketed reactors with precise temperature control .

- Purification Artifacts : Crystallization efficiency drops due to impurities. Perform gradient recrystallization (e.g., stepwise ethanol/water ratios) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Methodological Answer : Structural modifications enhance bioactivity:

- Electron-Withdrawing Groups : Introduce nitro (-NO) or cyano (-CN) substituents at the phenyl ring to improve binding to target enzymes (e.g., kinase inhibitors) .

- Hydrazide Linkers : Replace the hydrazide with thiocarbazide to modulate solubility and metabolic stability. Monitor via in vitro ADMET assays .

Q. How do fluorination patterns affect the compound’s photophysical properties?

- Methodological Answer : Fluorine positioning alters electronic effects:

- Ortho/Meta Fluorines : Increase electron-deficient character, redshift UV-Vis absorption (λ = 270–290 nm) .

- Para Fluorine : Enhances fluorescence quantum yield (Φ ≈ 0.45 in DMSO) due to reduced non-radiative decay .

Characterize via time-resolved fluorescence spectroscopy and DFT calculations .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks in this compound samples?

- Methodological Answer : Common artifacts include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。